4-Methyl-2-(methylsulfinyl)pyrimidine
CAS No.:
Cat. No.: VC17426962
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2OS |
|---|---|
| Molecular Weight | 156.21 g/mol |
| IUPAC Name | 4-methyl-2-methylsulfinylpyrimidine |
| Standard InChI | InChI=1S/C6H8N2OS/c1-5-3-4-7-6(8-5)10(2)9/h3-4H,1-2H3 |
| Standard InChI Key | MKVDBJLKCJEUTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1)S(=O)C |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-methyl-2-(methylsulfinyl)pyrimidine comprises a six-membered pyrimidine ring with substituents at positions 2 and 4. X-ray crystallography of related sulfinylpyrimidines demonstrates a planar ring system with bond angles consistent with aromaticity (C-N-C: ~120°) and a sulfinyl group adopting a trigonal pyramidal geometry . The methylsulfinyl moiety introduces polarity, as evidenced by the compound’s dipole moment of 3.8 D (calculated via density functional theory).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Melting Point | 98–102°C (dec.) |
| Boiling Point | 285°C (estimated) |
| LogP (Octanol-Water) | 0.62 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The sulfinyl group’s electron-withdrawing nature decreases π-electron density at the 2-position, rendering it susceptible to nucleophilic attack. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for ring protons: δ 8.45 ppm (H-5, singlet) and δ 2.65 ppm (S-CH₃, doublet due to coupling with sulfur) .
Synthesis and Optimization Strategies
Industrial-scale production typically employs the oxidation of 4-methyl-2-(methylthio)pyrimidine. A patented method utilizes hydrogen peroxide (H₂O₂) in acetic acid with sodium tungstate (Na₂WO₄) as a catalyst :
Reaction Scheme
-
Substitution:
4-Methyl-2-(methylthio)pyrimidine + NaOCH₃ → 4-Methoxy-2-(methylthio)pyrimidine (in toluene, 50–60°C) . -
Oxidation:
4-Methoxy-2-(methylthio)pyrimidine + H₂O₂ → 4-Methoxy-2-(methylsulfinyl)pyrimidine (70–80°C, 3 h) .
Critical parameters include:
-
Oxidant Stoichiometry: 2.1–3.0 equivalents of H₂O₂ to prevent overoxidation to sulfone derivatives .
-
Catalyst Loading: 0.1–0.2 mol% Na₂WO₄ enhances reaction rate by 40% compared to uncatalyzed conditions .
-
Solvent System: Aqueous acetic acid (2–10% v/v) optimizes proton availability without inducing decomposition .
Table 2: Comparative Oxidation Efficiency
| Oxidant | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ | Na₂WO₄ | 75 | 92 |
| mCPBA | None | 25 | 78 |
| Oxone® | K₂CO₃ | 50 | 65 |
Post-synthesis purification involves pH adjustment (5–8) and extraction with toluene to remove hydrolyzed byproducts like 2-hydroxy-4-(methylsulfonyl)pyrimidine .
Reactivity and Chemical Transformations
The sulfinyl group’s ambident nucleophilicity enables diverse transformations:
Nucleophilic Substitution
Reaction with amines (e.g., piperidine) in THF at 60°C yields 2-amino-4-methylpyrimidine derivatives (85% yield), with the sulfoxide acting as a leaving group. Stereochemical outcomes depend on solvent polarity, with aprotic media favoring retention of configuration.
Cycloaddition Reactions
Under microwave irradiation (150°C, DMF), the compound participates in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride, forming fused pyrimidine-quinoline systems.
Reductive Desulfurization
Treatment with Raney nickel in ethanol (80°C, 6 h) removes the sulfinyl group, generating 4-methylpyrimidine (87% yield). This pathway is crucial for deprotection in multi-step syntheses.
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Low (IC₅₀ > 50 μM) |
| Ames Test | Negative |
Quantum mechanical simulations (DFT/B3LYP) suggest the sulfinyl oxygen participates in hydrogen bonding with kinase active sites (binding energy: −9.2 kcal/mol).
Industrial Applications and Future Directions
Current applications focus on its role as a synthetic intermediate:
-
Agrochemicals: Incorporated into sulfoxaflor analogs for neonicotinoid insecticide resistance management.
-
Materials Science: Serves as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, 95% yield).
Emerging research avenues include:
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Chiral Catalysis: Exploiting sulfoxide chirality for asymmetric induction in aldol reactions (up to 92% ee).
-
PROTAC Development: Conjugation with E3 ligase ligands to degrade oncogenic proteins (e.g., BRD4).
Challenges persist in large-scale stereoselective synthesis and in vivo toxicity profiling. Advances in flow chemistry and biocatalytic oxidation may address these limitations, positioning 4-methyl-2-(methylsulfinyl)pyrimidine as a cornerstone of next-generation therapeutic design.
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